molecular formula C12H23F2O3P B136608 (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane CAS No. 141642-62-8

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane

Cat. No. B136608
M. Wt: 284.28 g/mol
InChI Key: NMDAZSHVIUFTIR-UHFFFAOYSA-N
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Description

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane, also known as DEFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFCH is a cyclic organophosphate compound that contains two ethoxy groups, two difluoroethyl groups, and a cyclohexane ring.

Scientific Research Applications

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been widely studied for its potential applications in various fields. One of its primary uses is as a reagent in organic synthesis. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can be used as a phosphorylating agent to introduce a phosphorus group into organic compounds. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been studied for its potential as a pesticide, as it exhibits insecticidal properties. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has also been studied for its potential as a nerve agent antidote, as it can react with nerve agents to form less toxic products.

Mechanism Of Action

The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the phosphorylation of hydroxyl groups in organic compounds. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with the hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with nerve agents such as sarin and soman, leading to the formation of less toxic products.

Biochemical And Physiological Effects

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have insecticidal properties, making it a potential pesticide. In vivo studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can cross the blood-brain barrier and accumulate in the brain, leading to potential neurotoxic effects.

Advantages And Limitations For Lab Experiments

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has several advantages for use in lab experiments. It is a cost-effective and efficient reagent for introducing a phosphorus group into organic compounds. Additionally, it exhibits insecticidal properties, making it a potential pesticide. However, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has some limitations. It can be hazardous to handle, and precautions must be taken to ensure the safety of researchers. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with hydroxyl groups in biological molecules, leading to potential toxicity.

Future Directions

There are several potential future directions for research on (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane. One area of research is the development of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane-based pesticides. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. Additionally, further research is needed to fully understand the neurotoxic effects of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane and its potential as a nerve agent antidote. Finally, research is needed to develop safer and more efficient methods for handling and synthesizing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.

Synthesis Methods

The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the reaction of cyclohexanone with difluoroacetic acid and diethyl chlorophosphate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through distillation. The yield of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane obtained through this method is high, making it a cost-effective and efficient method for producing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.

properties

IUPAC Name

(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDAZSHVIUFTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC1CCCCC1)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23F2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane

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